2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
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Overview
Description
2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound known for its diverse biological activities. This compound belongs to the class of benzo[g]chromenes, which are heterocyclic compounds containing a benzene ring fused to a chromene moiety. The presence of the trifluoromethoxy group enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-benzo[g]chromene-3-carbonitrile typically involves multi-component reactions (MCRs). One efficient method uses triethylammonium hydrogen sulfate as a Brønsted acidic ionic liquid catalyst for the three-component condensation reaction under ambient and solvent-free conditions . This method is advantageous due to its simplicity, high yields, short reaction times, and reusability of the catalyst.
Chemical Reactions Analysis
2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Exhibits anticancer, anti-inflammatory, and antimalarial activities.
Medicine: Potential therapeutic agent for treating cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar compounds to 2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-benzo[g]chromene-3-carbonitrile include:
2-amino-3-cyano-4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene: Shares similar biological activities but lacks the trifluoromethoxy group, which may reduce its chemical stability and activity.
Hydroxyl naphthalene-1,4-dione derivatives: These compounds are also fluorescent heterocyclic compounds but differ in their structural framework and specific applications.
The uniqueness of 2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-benzo[g]chromene-3-carbonitrile lies in its trifluoromethoxy group, which enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.
Properties
Molecular Formula |
C21H11F3N2O4 |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-benzo[g]chromene-3-carbonitrile |
InChI |
InChI=1S/C21H11F3N2O4/c22-21(23,24)30-11-7-5-10(6-8-11)15-14(9-25)20(26)29-19-16(15)17(27)12-3-1-2-4-13(12)18(19)28/h1-8,15H,26H2 |
InChI Key |
VYPAKIXFBYMTMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C(C3C4=CC=C(C=C4)OC(F)(F)F)C#N)N |
Origin of Product |
United States |
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